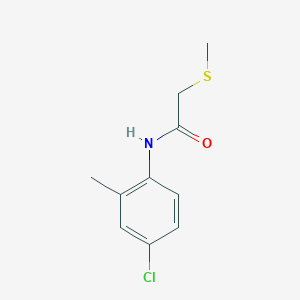
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide, also known as compound 1, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain and reward, and its activation by 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides such as morphine and fentanyl can lead to addiction and dependence. Compound 1 may have a lower potential for addiction and dependence due to its partial agonist activity.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has analgesic effects in animal models of pain. It has also been shown to reduce the severity of withdrawal symptoms in animal models of opioid dependence. Additionally, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one limitation of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is its partial agonist activity, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One area of interest is the development of more potent and selective 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides that target the mu-opioid receptor. Another area of interest is the investigation of the potential therapeutic applications of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to understand the mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is a novel chemical 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide in the fields of neuroscience and pharmacology.
Synthesemethoden
Several methods have been reported for the synthesis of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with N-methyl-N-(thiophen-3-ylmethyl)amine in the presence of a base such as triethylamine. This reaction yields 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Compound 1 has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for opioid receptors, which are involved in the modulation of pain, reward, and addiction. Studies have also suggested that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 may have potential as a therapeutic agent for the treatment of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(8-10-5-6-17-9-10)13(16)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQKKSEAQMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)











![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
